molecular formula C8H16N4O3 B1479080 2-azido-N,N-bis(2-methoxyethyl)acetamide CAS No. 1367355-14-3

2-azido-N,N-bis(2-methoxyethyl)acetamide

Cat. No. B1479080
CAS RN: 1367355-14-3
M. Wt: 216.24 g/mol
InChI Key: UWKGOCVYSVOBHJ-UHFFFAOYSA-N
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Description

2-azido-N,N-bis(2-methoxyethyl)acetamide (2-ABA) is an organic compound with a wide range of scientific applications. It is a derivative of acetamide and has an azido group attached to the nitrogen atom. It is a white crystalline solid that is soluble in water and is commercially available. 2-ABA has been studied extensively in the fields of biochemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

Propellant Applications

Azides are known for their application in propellants due to their high nitrogen content, which can produce a high impulse when decomposed. For instance, DMAZ (dimethylaminoazide), a related azide compound, has shown promise as a replacement for traditional hydrazine propellants .

Polymer Research

Azides can be incorporated into polymers to modify their properties. For example, copolymers of PMOEAm (poly(N,N-bis(2-methoxyethyl)acrylamide)) with nonthermoresponsive PDMAm and thermoresponsive PEOEAm have been synthesized to broaden the thermoresponsive range of PMOEAm .

Medicinal Chemistry

Azides are valuable in medicinal chemistry for synthesizing various bioactive molecules. They serve as intermediates in the preparation of heterocycles such as tetrazoles, triazolines, and triazoles, which have applications in drug development .

Organic Synthesis

In organic synthesis, azides are intermediates for creating heterocycles with one or two heteroatoms, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines. These heterocycles are crucial in developing pharmaceuticals and agrochemicals .

Click Chemistry

Azides are used in click chemistry reactions due to their reactivity and specificity. They can be used as fluorescence tagging probes for monitoring reactions in real-time, which is valuable in pharmacokinetic studies .

Material Science

In material science, azides can be used to synthesize novel materials with unique properties. For example, α-azido ketones have been used to create new types of polymers and coatings through thermal decomposition .

properties

IUPAC Name

2-azido-N,N-bis(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3/c1-14-5-3-12(4-6-15-2)8(13)7-10-11-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKGOCVYSVOBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N,N-bis(2-methoxyethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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